
N-(azetidin-3-yl)-N-methylcyclopentanecarboxamide
Übersicht
Beschreibung
“N-(azetidin-3-yl)-N-methylcyclopentanecarboxamide” is a compound that contains an azetidine ring, which is a four-membered cyclic amine, and a cyclopentane ring, which is a five-membered cyclic alkane. The compound also contains an amide functional group, which is a carbonyl (C=O) group attached to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of a similar compound, “N-(azetidin-3-yl)-N-methylacetamide hydrochloride”, has been reported. Its InChI code is 1S/C6H12N2O.ClH/c1-5(9)8(2)6-3-7-4-6;/h6-7H,3-4H2,1-2H3,(H,7,9);1H .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Activities
- N-(azetidin-3-yl)-N-methylcyclopentanecarboxamide and similar compounds have been synthesized and evaluated for their pharmacological activities. For example, azetidinones have shown potential as central nervous system (CNS) active agents. Thomas et al. (2016) synthesized azetidinones and demonstrated their antidepressant and nootropic activities in animal models (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Antileishmanial and Antimicrobial Activities
- Compounds with azetidinone structures have been investigated for their potential antileishmanial and antimicrobial effects. Singh et al. (2012) found that certain azetidin-2-ones displayed antileishmanial activity comparable to amphotericine B, a clinically used antileishmanial drug (Singh, Al-Kahraman, Mpadi, & Yasinzai, 2012).
Anticancer Properties
- Azetidin-3-yl derivatives have been explored for their potential in cancer treatment. Scott et al. (2020) reported the development of a compound with an azetidin-3-yl structure that showed promise as a selective estrogen receptor degrader and antagonist for treating ER+ breast cancer (Scott et al., 2020).
Anticonvulsant Properties
- Azetidin-1-yl derivatives have been synthesized and evaluated for their anticonvulsant properties. Ghodke et al. (2017) investigated several compounds for their central nervous system depressant and anticonvulsant activities, finding potent effects in animal models (Ghodke, Nikalje, Tiwari, Seijas Vazquez, & Vázquez-Tato, 2017).
Anti-Inflammatory Activity
- Research has also focused on the anti-inflammatory properties of azetidinones. Kalsi et al. (1990) synthesized indolyl azetidinones and evaluated them for anti-inflammatory activity, finding some compounds to be effective (Kalsi, Shrimali, Bhalla, & Barthwal, 1990).
Catalytic Asymmetric Addition
- Azetidin-2-yl derivatives have been used in catalytic asymmetric addition reactions. Wang et al. (2008) developed N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol and demonstrated its efficacy in catalyzing asymmetric additions to aldehydes (Wang, Zhang, Zhao, Wang, Ding, Jing, & Song, 2008).
Antitubercular Activities
- Some azetidinone derivatives have shown promising antitubercular activities. Ilango and Arunkumar (2011) synthesized trihydroxy benzamido azetidin-2-one derivatives and found some of them to be effective against tuberculosis (Ilango & Arunkumar, 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(azetidin-3-yl)-N-methylcyclopentanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-12(9-6-11-7-9)10(13)8-4-2-3-5-8/h8-9,11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYURFDWPZLXDGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CNC1)C(=O)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(azetidin-3-yl)-N-methylcyclopentanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate](/img/structure/B1425640.png)

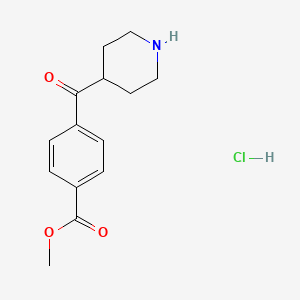
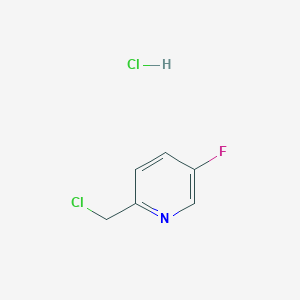
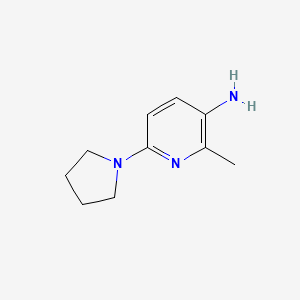
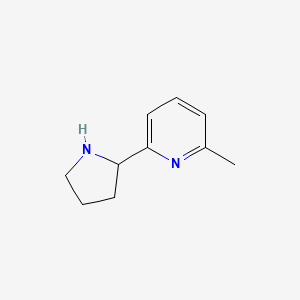

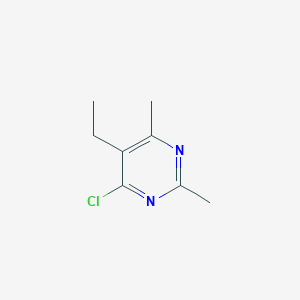
![[1-(Cyclopropylmethyl)piperidin-3-yl]methanol](/img/structure/B1425652.png)
![N-ethyl-3-methyl-4-[(oxan-4-yl)amino]benzamide](/img/structure/B1425653.png)


![4-[2-(Ethanesulfonyl)phenoxy]aniline](/img/structure/B1425662.png)
